molecular formula C8H6N2O B12357710 8aH-2,6-naphthyridin-1-one

8aH-2,6-naphthyridin-1-one

Cat. No.: B12357710
M. Wt: 146.15 g/mol
InChI Key: QDTFFYMMCWZRTA-UHFFFAOYSA-N
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Description

8aH-2,6-Naphthyridin-1-one is a versatile naphthyridinone derivative, a privileged scaffold in medicinal chemistry recognized for its utility in developing potent ligands for various biological receptors . These heterocyclic compounds are of significant interest in early-stage drug discovery, particularly for their potential as inhibitors for oncology targets and other therapeutic areas . The naphthyridinone core allows for diverse substitution patterns, enabling researchers to fine-tune molecular properties and selectivity for specific targets such as kinase enzymes . As a building block, it facilitates the synthesis of complex molecules aimed at addressing unmet medical needs. This product is provided for research and development purposes in the pharmaceutical and biotechnology sectors. It is intended for use by qualified laboratory professionals only. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and for the compound's use in compliance with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

8aH-2,6-naphthyridin-1-one

InChI

InChI=1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5,7H

InChI Key

QDTFFYMMCWZRTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC=NC(=O)C21

Origin of Product

United States

Advanced Synthetic Methodologies for 8ah 2,6 Naphthyridin 1 One and Its Analogues

Regioselective and Stereoselective Synthesis of Naphthyridinone Cores

The precise control over the arrangement of atoms within the naphthyridinone framework is crucial for its interaction with biological targets. Regioselective and stereoselective synthetic methods allow for the specific placement of functional groups and the establishment of defined three-dimensional structures.

Intramolecular Cyclization Approaches for 8aH-2,6-Naphthyridin-1-one Formation

Intramolecular cyclization, a process where a single molecule containing two reactive functional groups reacts to form a ring, is a powerful strategy for constructing the bicyclic naphthyridinone system. These reactions often proceed with high efficiency as the reactive partners are held in close proximity.

One notable approach involves the cyclization of appropriately substituted pyridine (B92270) or piperidine (B6355638) precursors. For instance, the treatment of N-hydroxy-N-(2-oxoalkyl)amides with a base like potassium tert-butoxide can lead to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.com While this example illustrates the formation of a five-membered ring, similar principles can be applied to construct the six-membered ring of the naphthyridinone core. The choice of base and reaction conditions can significantly influence the outcome, sometimes leading to different cyclized or oxidized products. chemicalpapers.com Another strategy utilizes the intramolecular cyclization of N-alkyl-o-phenylenediamines, catalyzed by sodium acetate (B1210297) trihydrate, to furnish N1-alkyl benzotriazoles, showcasing a facile, high-yielding, one-pot protocol. tsijournals.com This highlights the potential of intramolecular cyclization in forming nitrogen-containing heterocyclic rings under mild conditions.

Furthermore, metal-free intramolecular cyclization of thioformanilides promoted by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides an efficient route to 2-arylbenzothiazoles, demonstrating the versatility of cyclization reactions in synthesizing diverse heterocyclic structures. organic-chemistry.org Gold-catalyzed intramolecular cyclization of alkyne-containing diazo compounds represents another advanced method, proceeding through a β-aryl gold-carbene intermediate. nih.gov

Ring-Closing Reactions to Construct the 2,6-Naphthyridinone System

Ring-closing metathesis (RCM) has emerged as a robust tool for the synthesis of cyclic compounds, including those containing the 2,6-naphthyridinone core. organic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene or enyne to form a cyclic alkene and a small volatile byproduct like ethylene (B1197577). wikipedia.org The driving force for the reaction is often the entropically favored release of ethylene gas. organic-chemistry.org

The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5 to 30-membered rings. organic-chemistry.org Enyne ring-closing metathesis, a variation of RCM, is particularly useful for creating 1,3-diene moieties within the cyclic product, which can then be further functionalized. uwindsor.ca The choice of catalyst, particularly the use of modern Grubbs catalysts, allows for tolerance of various functional groups within the substrate molecule. organic-chemistry.org For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved through the cyclization of precursors derived from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov

Multicomponent Reaction Strategies for Diverse Naphthyridinone Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules like naphthyridinones.

One-Pot Three-Component Synthesis Applications

One-pot, three-component reactions are particularly attractive for building the naphthyridinone scaffold and its analogues due to their operational simplicity and the ability to generate molecular diversity quickly. jetir.orgresearchgate.net For example, a convenient method for the synthesis of 1,8-naphthyridine (B1210474) derivatives involves the reaction of 2-aminopyridine, aromatic aldehydes, and malononitrile (B47326) in the presence of a catalyst. jetir.org Although this example leads to 1,8-naphthyridines, similar strategies can be adapted for the synthesis of the 2,6-naphthyridinone isomer.

Another example is the synthesis of 4-phenylhexahydro-1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives through a one-pot, three-component reaction of aromatic aldehydes, urea (B33335) or thiourea, and 3,4-dihydro-2H-pyran. researchgate.net This highlights the power of MCRs in creating complex heterocyclic systems with multiple stereocenters in a highly selective manner. The use of various catalysts, including iodine, has been shown to be effective in promoting these three-component reactions to afford a range of heterocyclic compounds. researchgate.net

Green Chemistry Principles in Naphthyridinone Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. sigmaaldrich.comacs.org These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. sigmaaldrich.comacs.orgscispace.com

In the context of naphthyridinone synthesis, multicomponent reactions inherently align with green chemistry principles by reducing the number of synthetic steps, thereby minimizing waste and energy consumption. psu.edu The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric. acs.org MCRs often exhibit high atom economy. researchgate.net

Furthermore, the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic systems that can be recycled and reused are central to green synthetic strategies. psu.eduathensjournals.gr For instance, the synthesis of some heterocyclic compounds has been achieved using greener approaches that avoid hazardous solvents and reagents. researchgate.net The design of chemical products to be biodegradable after their intended use is another important principle of green chemistry. athensjournals.gr

Metal-Catalyzed Synthetic Routes for Naphthyridinone Derivatives

Metal-catalyzed reactions have become indispensable tools for the synthesis of complex organic molecules, including naphthyridinone derivatives. These catalysts can enable transformations that are difficult or impossible to achieve through other means, often with high selectivity and efficiency.

A variety of transition metals, including rhodium, ruthenium, and copper, have been employed in the synthesis of naphthyridinones and related heterocycles. chim.itresearchgate.netacs.orgnih.gov Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the regioselective synthesis of naphthyridinone derivatives. acs.orgresearchgate.net This approach utilizes a directing group to guide the catalyst to a specific C-H bond, which is then cleaved and functionalized to build the heterocyclic ring.

Ruthenium-catalyzed [2+2+2] cycloaddition reactions between diynes and cyanamides have been used to construct benzo[c] sigmaaldrich.comacs.orgnaphthyridinones, albeit as minor products alongside the major benzo[c] sigmaaldrich.comnih.govnaphthyridinone isomers. researchgate.net This method is atom-economical and tolerates a range of functional groups. researchgate.net

Copper-catalyzed reactions, such as the Chan-Lam amination, provide a practical route for the formation of C-N bonds, which is a key step in the synthesis of N-substituted naphthyridinones. nih.gov A novel copper(II)-catalyst supported on activated carbon has been developed for the amination of naphthyridinone with aryl boronic acids, offering good to excellent yields and reusability of the catalyst. nih.gov

The table below summarizes some of the metal-catalyzed approaches used in the synthesis of naphthyridinone and related structures.

Catalyst/MetalReaction TypeSubstratesProduct TypeReference
Rhodium(III)C-H Activation/AnnulationNicotinamide N-oxides, alkynes/alkenesNaphthyridinones acs.orgresearchgate.net
Ruthenium[2+2+2] Cycloaddition1,7-Diynes, CyanamidesBenzo[c] sigmaaldrich.comacs.orgnaphthyridinones researchgate.net
Copper(II)/ACChan-Lam AminationNaphthyridinone, Aryl boronic acidsN-Aryl naphthyridinones nih.gov
Transition MetalsIntramolecular Cyclization2-AlkynylquinolinesBenzo[b] chim.itacs.orgnaphthyridines chim.it

Transition Metal-Mediated Annulation Reactions

Transition metal catalysis has become an indispensable tool for the construction of heterocyclic systems like 2,6-naphthyridinones. Annulation reactions, where a new ring is formed on a pre-existing structure, are particularly powerful.

Rhodium-catalyzed [2+2+2] cycloaddition reactions represent a notable strategy for assembling the 2,6-naphthyridine (B1209661) framework. researchgate.net This method involves the cycloaddition of substrates like cyano-yne-allenes, which, after a dehydrogenative process, yield the aromatic naphthyridine system. researchgate.net While this provides access to the core, further steps are needed to obtain the specific 2,6-naphthyridin-1-one oxidation state.

A more direct approach to related fused 2,6-naphthyridinone systems involves Ruthenium-catalyzed [2+2+2] cycloadditions. For instance, the reaction between 1,7-diynes and cyanamides, catalyzed by a ruthenium complex, has been shown to produce benzo[c] diva-portal.orgnaphthyridinones. researchgate.net This demonstrates the power of transition metal-mediated cyclizations in building the core structure in a single, atom-economical step.

Palladium-catalyzed reactions are also prevalent in the synthesis of naphthyridinone analogues. While often used for derivatization (see Section 2.4), they can also be employed in the core synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to construct precursors that can then undergo cyclization to form the naphthyridinone ring. A review of 2,6-naphthyridine derivatives highlights that 3-aryl-2,6-naphthyridin-1-ones can be prepared through the acid-catalyzed cyclization of arylethynylpyridinenitriles, which are themselves accessible via transition-metal-catalyzed cross-coupling. researchgate.net

Reaction Type Catalyst/Metal Reactants Product Reference
[2+2+2] CycloadditionRhodiumCyano-yne-allene substrates2,6-Naphthyridine scaffold researchgate.net
[2+2+2] CycloadditionRuthenium1,7-Diynes and CyanamidesBenzo[c] diva-portal.orgnaphthyridinones researchgate.net
C-H FunctionalizationTransition Metal (unspecified)Fumaramides and Alkynes2,6-Naphthyridine-1,5-diones researchgate.net
Suzuki-Miyaura CouplingPalladiumAryl halide and OrganoboronPrecursor for 2,6-naphthyridin-1-ol

Ligand Design for Controlled Naphthyridinone Synthesis

The design of ligands is crucial in transition metal catalysis to control the regioselectivity, stereoselectivity, and efficiency of synthetic transformations. In the context of naphthyridinone synthesis, ligands can influence which bonds are formed and which positions on the aromatic rings are functionalized.

While specific ligand design studies for the synthesis of this compound are not extensively documented, principles from related systems are highly applicable. For instance, in the synthesis of substituted pyrroles using a titanium catalyst, an iterative, data-driven approach to ligand design, known as Iterative Supervised Principal Component Analysis (ISPCA), was successfully used to dramatically improve regioselectivity. nih.gov This highlights a modern approach where computational analysis of ligand features informs the rational design of new, more effective catalysts. nih.gov

In the synthesis of bimetallic complexes supported by 1,8-naphthyridine ligands, the ligand framework is essential for holding two metal centers in close proximity, enabling unique catalytic activities. researchgate.net The development of unsymmetrical naphthyridine-based ligands with different donor groups allows for the selective synthesis of heterobimetallic complexes, showcasing the power of ligand design in creating catalysts with tailored properties. researchgate.net For the synthesis of complex naphthyridinones, chelating ligands that can direct a metal catalyst to a specific C-H bond for activation or annulation are of significant interest. The choice of phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or bespoke N-donor ligands can dictate the outcome of a catalytic cycle, preventing undesired side reactions and favoring the formation of the desired naphthyridinone isomer. uni-wuerzburg.de

Ligand Design Principle Application Area Potential Impact on Naphthyridinone Synthesis Reference
Data-Driven Design (e.g., ISPCA)Ti-catalyzed Pyrrole SynthesisImproved regioselectivity in annulation reactions. nih.gov
Dinucleating LigandsBimetallic Catalysis (1,8-Naphthyridine)Enabling unique cycloaddition or C-H activation pathways. researchgate.net
Anionic N-Donor LigandsGeneral Coordination ChemistryTuning catalyst reactivity and stability. uni-wuerzburg.de

Derivatization Strategies for Functionalized this compound Scaffolds

Once the core this compound scaffold is synthesized, derivatization is key to exploring its chemical space and developing analogues with specific properties. Functionalization can occur at various positions, including the nitrogen atom of the pyridone ring and the carbon atoms of both rings.

A common strategy involves starting with a halogenated naphthyridinone, which serves as a versatile handle for further modification. For example, a chloro-substituted naphthyridinone can undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, particularly when activated by the ring nitrogens, can be displaced by various nucleophiles. For instance, the chlorine at the 7-position of a 1,6-naphthyridin-2(1H)-one is readily substituted by alkylamines. Similarly, a 3-(2-chloropyridin-4-yl)-2,6-naphthyridin-1-ol (B2621760) can be functionalized by reacting it with amines under basic conditions to yield 2-amino-substituted derivatives.

Transition metal-catalyzed cross-coupling reactions are also powerful tools for derivatization. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Buchwald-Hartwig (using amines) allow for the introduction of a wide variety of carbon and heteroatom substituents onto a halogenated or triflated naphthyridinone core. These methods are noted for their high functional group tolerance and reliability. mdpi.comnih.gov

Functionalization can also be achieved at the N1 position of the pyridone ring. N-alkylation or N-arylation can be performed using alkyl or aryl halides, typically under basic conditions. nih.govvulcanchem.com This modification can significantly alter the scaffold's solubility and biological interaction profile.

Position Reaction Type Reagents Introduced Group Reference
C-X (X=Cl, Br)Nucleophilic Aromatic Substitution (SNAr)Amines (e.g., R-NH₂)Amino groups
C-X (X=Cl, I)Suzuki-Miyaura CouplingBoronic acids (R-B(OH)₂) / Pd catalystAryl, heteroaryl, alkyl groups mdpi.com
N1N-Alkylation / N-ArylationAlkyl/Aryl halides (R-X) / BaseAlkyl, Aryl groups nih.govvulcanchem.com

Chemical Reactivity and Mechanistic Organic Transformations of 8ah 2,6 Naphthyridin 1 One

Electrophilic Aromatic Substitution Reactions on the Naphthyridinone Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. uomustansiriyah.edu.iq In the context of the 8aH-2,6-naphthyridin-1-one ring, the reaction is influenced by the inherent electron distribution within the bicyclic system. The pyridine (B92270) ring is generally electron-deficient, while the pyridinone ring's reactivity is modulated by the carbonyl group and the nitrogen atom.

The mechanism of EAS typically involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This step is generally the rate-determining step of the reaction. uomustansiriyah.edu.iq Subsequently, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

The regioselectivity of EAS on the naphthyridinone ring is dictated by the directing effects of the existing substituents, namely the nitrogen atoms and the carbonyl group. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct electrophiles to the meta position. masterorganicchemistry.com For instance, halogenation of a related 1,8-naphthyridin-2-ol with bromine in glacial acetic acid selectively occurs at the 6-position, demonstrating the influence of the heterocyclic system on the reaction's regiochemistry.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

ReactionReagentsProductNotes
BrominationBr2, Acetic Acid6-Bromo-1,8-naphthyridin-2-olDemonstrates regioselectivity in a related naphthyridinone system.
NitrationHNO3, H2SO4Nitro-substituted naphthyridinoneThe nitro group is a strong deactivating group and a meta-director in subsequent reactions. youtube.com

Nucleophilic Additions and Substitutions on the this compound System

The this compound system possesses sites susceptible to nucleophilic attack. The carbonyl carbon of the pyridinone ring is electrophilic and can undergo nucleophilic addition reactions. libretexts.org Additionally, positions on the pyridine ring can be activated towards nucleophilic aromatic substitution (SNA_r), particularly if a good leaving group is present.

Nucleophilic addition to the carbonyl group typically proceeds via a two-step mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. The reaction can be catalyzed by either acid or base. libretexts.org For example, the addition of alcohols can lead to the formation of hemiacetals and acetals. libretexts.org

Nucleophilic aromatic substitution on the naphthyridinone ring is also a viable transformation. A novel one-pot nucleophilic aromatic substitution (SNA_r)–intramolecular cyclization-Suzuki coupling reaction has been developed for the synthesis of benzo[h] berhamporegirlscollege.ac.inmasterorganicchemistry.comnaphthyridin-2(1H)-ones. nih.gov This demonstrates the utility of SNA_r in building complex molecular architectures based on the naphthyridinone core.

Oxidation and Reduction Pathways of the Naphthyridinone Core

The oxidation and reduction of the this compound core can lead to a variety of functionalized derivatives. Oxidation reactions can involve the addition of oxygen or the removal of hydrogen, while reduction reactions typically involve the gain of hydrogen or the loss of oxygen. germanna.edulibretexts.org

The susceptibility of the naphthyridinone core to oxidation or reduction depends on the specific reagents and reaction conditions employed. For instance, the nitrogen atoms within the heterocyclic system can be oxidized. Conversely, the carbonyl group of the pyridinone ring can be reduced to a hydroxyl group or even a methylene (B1212753) group under appropriate conditions.

Understanding the oxidation states of the atoms within the molecule is crucial for predicting the outcome of redox reactions. opentextbc.ca Oxidation numbers are used to track the transfer of electrons during these transformations. opentextbc.ca

Rearrangement Reactions Involving this compound Structures

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.in These reactions can be initiated by the formation of reactive intermediates such as carbocations or carbanions. masterorganicchemistry.commsu.edu

In the context of naphthyridinone chemistry, rearrangement reactions can provide access to novel heterocyclic scaffolds. For example, a 6→8 ring expansion reaction has been applied to 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] berhamporegirlscollege.ac.inmasterorganicchemistry.comnaphthyridines to obtain azocino[4,5-b]quinoline derivatives. mdpi.com While not directly involving this compound, this highlights the potential for skeletal rearrangements within related systems.

The driving force for many rearrangement reactions is the formation of a more stable intermediate. masterorganicchemistry.com For instance, a less stable carbocation may rearrange via a hydride or alkyl shift to form a more stable carbocation before reacting further. masterorganicchemistry.com

Chemo- and Regioselectivity in this compound Derivatization

Chemo- and regioselectivity are critical considerations in the synthesis and derivatization of multifunctional molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another.

The presence of multiple reactive sites in the this compound scaffold, including the two nitrogen atoms, the carbonyl group, and various positions on the aromatic rings, necessitates careful control of reaction conditions to achieve the desired outcome. For example, in electrophilic aromatic substitution, the directing effects of the existing functional groups will determine the position of the incoming electrophile. masterorganicchemistry.com Similarly, in nucleophilic reactions, the relative electrophilicity of the carbonyl carbon versus positions on the pyridine ring will dictate the site of attack.

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, often with high chemo- and regioselectivity. psu.edu The development of MCRs for the synthesis of naphthyridinone derivatives could provide a powerful tool for rapidly accessing diverse chemical libraries.

Spectroscopic Characterization and Advanced Structural Elucidation of 8ah 2,6 Naphthyridin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8aH-2,6-naphthyridin-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the molecule. While specific experimental data for the parent this compound is not widely published, the expected spectral features can be inferred from data on closely related 2,6-naphthyridine (B1209661) derivatives and general principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound is anticipated to display a series of signals in the aromatic and olefinic regions, with chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms within the bicyclic system. The protons on the pyridone ring are expected to be deshielded compared to those on the pyridine (B92270) ring.

The expected chemical shift ranges for the protons of this compound are outlined below. These are predictive values based on the analysis of similar naphthyridinone structures and the known effects of substituents on aromatic systems.

Proton Expected Chemical Shift (ppm) Multiplicity
H-37.50 - 7.80Doublet
H-46.40 - 6.70Doublet
H-58.80 - 9.10Singlet
H-77.90 - 8.20Doublet
H-88.60 - 8.90Doublet
NH10.0 - 12.0Broad Singlet

These are estimated values and may vary based on solvent and experimental conditions.

The proton at C5 is expected to be the most downfield of the aromatic protons due to its proximity to the nitrogen atom at position 6 and the influence of the fused ring system. The protons on the pyridone ring (H-3 and H-4) would exhibit a characteristic coupling constant. The N-H proton of the lactam is expected to be a broad singlet at a significantly downfield chemical shift, which would likely undergo D₂O exchange.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the heterocyclic framework. The most downfield signal will be that of the carbonyl carbon (C-1) due to the strong deshielding effect of the double-bonded oxygen atom.

The anticipated chemical shifts for the carbon atoms are presented in the following table. These values are based on data from related naphthyridinone compounds and established substituent effects on carbon chemical shifts.

Carbon Expected Chemical Shift (ppm)
C-1160.0 - 165.0
C-3130.0 - 135.0
C-4115.0 - 120.0
C-4a145.0 - 150.0
C-5150.0 - 155.0
C-7125.0 - 130.0
C-8140.0 - 145.0
C-8a120.0 - 125.0

These are estimated values and may vary based on solvent and experimental conditions.

The chemical shift of the carbonyl carbon (C-1) is a key diagnostic feature for the lactam structure. The carbons adjacent to the nitrogen atoms (C-5, C-8, and C-4a) are also expected to resonate at lower field.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, strong cross-peaks would be expected between H-3 and H-4, and between H-7 and H-8, confirming their positions on the same ring and their ortho-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon atom that bears a proton. For example, the proton signal at H-3 would show a correlation to the carbon signal of C-3.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and offer a more complete picture of the vibrational modes.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This band is typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam would appear as a broad band in the range of 3100-3300 cm⁻¹. Other characteristic absorptions would include C=C and C=N stretching vibrations of the aromatic rings and C-H stretching and bending vibrations. vulcanchem.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (lactam)3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C=O Stretch (lactam)1650 - 1690Strong
C=C/C=N Stretch (aromatic)1500 - 1620Medium to Strong
C-H Bend (in-plane)1000 - 1300Medium
C-H Bend (out-of-plane)750 - 900Strong

These are general ranges and can be influenced by intermolecular hydrogen bonding and the solid-state packing of the compound.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch (aromatic)3000 - 3100Strong
C=O Stretch (lactam)1650 - 1690Weak to Medium
Ring Breathing Modes950 - 1050Strong
Ring Deformation Modes600 - 800Medium

Raman shifts and intensities are highly dependent on the molecular polarizability and symmetry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₆N₂O), high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.

The calculated monoisotopic mass of this compound is 146.0480 Da. nih.govuni.lu In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 146. The presence of a smaller peak at M+1 (m/z 147) would also be expected, corresponding to the natural abundance of the ¹³C isotope (approximately 1.1%). libretexts.org

The fragmentation of the naphthyridinone core under mass spectrometry conditions can provide significant structural clues. A characteristic fragmentation pathway for lactam-containing heterocyclic systems is the loss of a carbon monoxide (CO) molecule (28 Da). For this compound, this would result in a prominent fragment ion at m/z 118. This specific fragmentation has been noted for the related isomer, 1,6-Naphthyridin-2(1H)-one. nih.gov Further fragmentation of the m/z 118 ion could occur through the loss of hydrogen cyanide (HCN), leading to additional smaller fragments.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule.

Table 1: Predicted Mass Spectrometry Data for C₈H₆N₂O Isomers Data predicted for the isomeric structure 2,6-naphthyridin-1-ol. uni.lu

Adduct TypeAdduct FormulaPredicted m/zPredicted CCS (Ų)
Protonated[M+H]⁺147.05530125.5
Sodiated[M+Na]⁺169.03724135.7
Potassiated[M+K]⁺185.01118131.9
Deprotonated[M-H]⁻145.04074126.5

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. libretexts.org The spectrum of this compound is expected to be characterized by absorptions arising from its conjugated π-system and the carbonyl group. Molecules with conjugated systems generally display higher absorption wavelengths. libretexts.org

The key chromophores in this molecule are the pyridone ring and the extended conjugation with the second pyridine ring. Two primary types of electronic transitions are anticipated:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org For conjugated systems like naphthyridinones, these transitions occur at longer wavelengths compared to non-conjugated systems and are expected in the UV region. masterorganicchemistry.com

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen or the nitrogen atoms, to a π* antibonding orbital. masterorganicchemistry.com These transitions are characteristically much weaker in intensity than π → π* transitions and occur at longer wavelengths (lower energy). masterorganicchemistry.com For molecules containing a C=O group, this absorption is often observed in the 270-300 nm range. masterorganicchemistry.com

The solvent used for analysis can influence the position of these absorption maxima. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths (solvatochromism). For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar, hydrogen-bonding solvents.

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionExpected Intensity
π → ππ (HOMO) → π (LUMO)Shorter Wavelength UVHigh
n → πn (Oxygen/Nitrogen) → π (LUMO)Longer Wavelength UVLow

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular geometry, including bond lengths, bond angles, and torsional angles, can be constructed. wikipedia.org

While a specific crystal structure for this compound is not publicly available, the technique would reveal several key structural features. It would confirm the planarity or deviation from planarity of the bicyclic naphthyridinone ring system. Furthermore, it would provide exact measurements of the C=O, C-N, and C=C bond lengths, which are indicative of the degree of electron delocalization within the molecule.

In the solid state, intermolecular forces dictate the crystal packing. For this compound, it is expected that intermolecular hydrogen bonding would be a dominant feature. Specifically, the N-H group of one molecule would likely form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction would link the molecules into chains or sheets in the crystal lattice. X-ray crystallography would precisely measure the distances and angles of these hydrogen bonds, providing critical information about the supramolecular assembly.

Table 3: Crystallographic Parameters Determinable by X-ray Analysis

ParameterInformation Provided
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations that describe the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, z position of every non-hydrogen atom in the unit cell.
Bond Lengths & Angles Exact measurements of all intramolecular bond distances and angles.
Intermolecular Interactions Geometry of hydrogen bonds and other non-covalent interactions.

Computational Chemistry and Molecular Modeling Studies of 8ah 2,6 Naphthyridin 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

DFT calculations are used to compute the energies of these orbitals. For naphthyridinone structures, the HOMO is typically distributed over the electron-rich parts of the aromatic system, while the LUMO is located over the electron-deficient regions. This analysis helps predict the sites susceptible to electrophilic and nucleophilic attack. The calculated energies and energy gap provide quantitative measures of the molecule's kinetic stability and electronic transitions. ias.ac.inaimspress.com

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT for Naphthyridine-related Heterocycles
Compound/ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Key Finding
Pyrrolo[1',5'-a]-1,8-naphthyridine derivatives-5.6 to -5.8-1.7 to -1.9~3.9The energy gap supports observed π→π* transitions in absorption spectra. ias.ac.in
Temozolomide (related heterocycle)-7.14-2.584.56The large energy gap indicates high stability of the molecule. aimspress.com
Generic Organometallic Complex-6.21-1.354.86FMO analysis helps determine reactivity descriptors like chemical hardness and potential. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. This method is particularly valuable for predicting and interpreting UV-Visible absorption spectra. dergipark.org.tr By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can assign specific electronic transitions, such as n→π* or π→π*. ias.ac.in

For 8aH-2,6-naphthyridin-1-one, TD-DFT calculations would predict its absorption wavelengths (λmax). Studies on the parent 1,6-naphthyridine (B1220473) molecule have identified a bright ππ* state as a key transition upon photoexcitation. hw.ac.uk Similar calculations for this compound would elucidate its photophysical properties, which are essential for applications in materials science or as fluorescent probes. The calculations can also be performed in different solvents to predict solvatochromic shifts. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in water or a lipid bilayer.

For this compound, MD simulations can explore its conformational landscape, revealing the flexibility of the molecule and the stability of different conformers in solution. When studying the interaction of the molecule with a biological receptor, MD simulations are used to assess the stability of the docked pose, showing how the ligand and protein adapt to each other over time. nih.gov This provides a more realistic model of the binding event than static docking alone.

Ligand-Receptor Docking Studies and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

For this compound, docking studies would be performed against specific protein targets implicated in disease. Naphthyridine analogues have been successfully docked into the active sites of various kinases, such as mTOR and CDK8. nih.govijpsonline.com These studies typically reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Lysine 52 in CDK8) and hydrophobic interactions within the binding pocket, which are crucial for inhibitory activity. nih.gov The results are often quantified using a docking score, which estimates the binding affinity.

Table 2: Summary of Molecular Docking Studies on Naphthyridinone Analogues
Naphthyridinone AnalogueProtein TargetKey Interacting ResiduesDocking Score/Binding EnergyReference
Benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-onemTOR KinaseNot specifiedNot specifiedProvides insights into the binding model for mTOR inhibition. ijpsonline.com
Amino naphthyridine derivativeCDK8LYS52Not specifiedHydrogen bond with LYS52 is critical for activity. nih.gov
Substituted 1,8-naphthyridine (B1210474)Topoisomerase IIDNA bases (Dc9)-95.16 kcal/molCompound intercalates with DNA, forming hydrogen bonds. researchgate.net
Quinazoline-4(3H)-one (related scaffold)EGFRNot specified-163 to -179 (arbitrary units)Designed compounds showed better docking scores than the reference drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridinone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to find a correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. ijpsonline.com

These models are built using a training set of molecules with known activities. The resulting models are validated statistically and can then be used to predict the activity of new, untested compounds. nih.gov For naphthyridinone analogues, 3D-QSAR models have been developed to understand their inhibitory activity against targets like mTOR and CDK8. nih.govijpsonline.com The models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMSIA map might indicate that adding a bulky, electropositive group in a specific position would enhance binding affinity. These insights are invaluable for the rational design of more potent analogues.

Table 3: Statistical Validation Parameters of a 3D-QSAR Model for Benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one Analogues as mTOR Inhibitors ijpsonline.com
Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)Predictive Power
CoMFA0.6070.909Good
CoMSIA0.7030.935Good

Mechanistic Investigations of Biological Activity for 8ah 2,6 Naphthyridin 1 One Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Naphthyridinones

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For naphthyridinone derivatives, research has focused on identifying which substitutions at various positions on the heterocyclic core lead to enhanced biological activity.

In the development of 1,6-naphthyridinone derivatives as inhibitors of the AXL receptor tyrosine kinase, a systematic SAR exploration was conducted. Current time information in Perth, AU. Starting from a dual MET/AXL inhibitor, modifications were aimed at improving AXL potency and selectivity over the highly homologous MET kinase. Current time information in Perth, AU. This led to the discovery of compound 25c , a potent and selective type II AXL inhibitor. Current time information in Perth, AU. The SAR studies highlighted several key structural features:

Substitution at the N1 position: The nature of the substituent at the N1 position of the 1,6-naphthyridinone core was found to be critical for activity.

The "Head" Group: Modifications of the quinazoline headgroup, which interacts with the kinase hinge region, were explored to optimize binding affinity.

The "Tail" Group: Alterations to the tail region, which extends into a hydrophobic pocket of the kinase, were essential for achieving high selectivity and potency.

Similarly, other studies on naphthyridine derivatives have emphasized the importance of substitutions at various positions for cytotoxic activity against human cancer cell lines. nih.gov For instance, modifications at the C-2, C-5, C-6, and C-7 positions of the naphthyridine core have been shown to significantly influence their anticancer effects. nih.gov

Table 1: Structure-Activity Relationship (SAR) Highlights for Naphthyridinone Analogues
ScaffoldPosition of SubstitutionEffect on Biological ActivityKey Finding
1,6-NaphthyridinoneN1, Head Group, Tail GroupModulates AXL kinase inhibitory potency and selectivity over MET kinase.Optimization led to a highly potent and selective type II AXL inhibitor (Compound 25c). Current time information in Perth, AU.
Naphthyridine CoreC2, C5, C6, C7Influences in vitro cytotoxic activity against various human cancer cell lines.Chemical modifications at these positions can increase cytotoxic potency. nih.gov

In Vitro Enzyme Inhibition and Activation Mechanisms

A primary mechanism of action for several anticancer naphthyridinone analogues is the direct inhibition of receptor tyrosine kinases (RTKs). The AXL kinase, a member of the TAM (TYRO3, AXL, MER) family, is a particularly important target as its dysregulation is associated with tumor progression, metastasis, and drug resistance. Current time information in Perth, AU.arcusbio.comnih.gov

Derivatives of the 1,6-naphthyridinone and 1,6-naphthyridin-4-one scaffolds have been developed as highly potent and selective AXL inhibitors. Current time information in Perth, AU.nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of AXL and preventing its phosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK pathway. nih.gov One such derivative, compound 25c , demonstrated excellent AXL inhibitory activity with an IC₅₀ value of 1.1 nM. Current time information in Perth, AU. It also showed a 343-fold selectivity over the closely related MET kinase. Current time information in Perth, AU. Another optimized 1,6-naphthyridin-4-one derivative, compound 13c , also displayed high potency against AXL with an IC₅₀ of 3.2 nM. nih.gov

Table 2: Inhibition of AXL Receptor Tyrosine Kinase by Naphthyridinone Derivatives
CompoundScaffoldTarget KinaseIC₅₀ (nM)Selectivity
Compound 25c1,6-NaphthyridinoneAXL1.1343-fold over MET Current time information in Perth, AU.
Compound 13c1,6-Naphthyridin-4-oneAXL3.2Data not specified nih.gov

Hypoxia-inducible factor-2α (HIF-2α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.govpatsnap.com The over-accumulation of HIF-2α is a known oncogenic driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is inactivated. patsnap.com

The primary mechanism for inhibiting HIF-2α activity with small molecules involves disrupting its essential partnership with the HIF-1β subunit, also known as ARNT. nih.gov Potent and selective inhibitors, such as Belzutifan, bind to a specific pocket within the PAS-B domain of the HIF-2α protein. This binding allosterically blocks the heterodimerization of HIF-2α with ARNT, thereby preventing the formation of the active transcriptional complex. nih.gov This inhibition stops the downstream expression of genes involved in angiogenesis, cell proliferation, and metabolism, which are critical for tumor growth. nih.govpatsnap.com While specific 8aH-2,6-naphthyridin-1-one analogues have not been prominently featured as HIF-2α inhibitors in publicly available literature, the development of heterocyclic small molecules for this target remains an area of intense research.

Cellular Pathway Modulation by Naphthyridinone Derivatives

Certain naphthyridinone analogues possess significant anti-inflammatory properties by modulating key inflammatory signaling pathways. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

A specific 1,8-naphthyridine-3-carboxamide derivative, compound C-34 , has demonstrated potent anti-inflammatory activity. This compound was shown to significantly inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in various cell models stimulated with lipopolysaccharide (LPS). The inhibition of these cytokines suggests an underlying mechanism involving the suppression of the NF-κB pathway. patsnap.com Furthermore, some anti-inflammatory compounds exert their effects by inhibiting the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing inflammatory mediators like prostaglandins and nitric oxide (NO), respectively. Compound C-34 was also found to inhibit the production of NO in dendritic cells, pointing to a multi-faceted anti-inflammatory profile.

Table 3: Effect of Naphthyridinone Analogue C-34 on Inflammatory Mediators
Inflammatory MediatorEffect of Compound C-34Cell/Model System
TNF-αSignificant InhibitionLPS-stimulated murine splenocytes & THP-1 cells
IL-1βSignificant InhibitionLPS-stimulated murine splenocytes & THP-1 cells
IL-6Significant InhibitionLPS-stimulated murine splenocytes & THP-1 cells
Nitric Oxide (NO)Potent InhibitionLPS-stimulated mouse Dendritic Cells (DCs)

A desired outcome of many anticancer agents is the induction of programmed cell death (apoptosis) and the halting of uncontrolled cell division through cell cycle arrest. Naphthyridinone derivatives achieve these effects by inhibiting key proteins that regulate cell survival and proliferation.

The inhibition of the AXL kinase by 1,6-naphthyridinone analogues directly impacts cell survival pathways. The potent AXL inhibitor 25c was shown to significantly inhibit AXL-driven cell proliferation and, importantly, to induce apoptosis. Current time information in Perth, AU. Similarly, other kinase inhibitors with a naphthyridinone core that target proteins like PKMYT1, a crucial regulator of the G2/M cell cycle checkpoint, can cause cell cycle arrest. nih.gov By inhibiting PKMYT1, these compounds prevent the inhibitory phosphorylation of CDK1, leading to mitotic catastrophe and cell death in cancer cells. Other cytotoxic derivatives have been shown to cause cell cycle arrest at different phases, such as the G₂/M or S phase, ultimately leading to an increase in the apoptotic cell population.

Antimicrobial Mechanism of Action Studies

No specific studies detailing the antimicrobial mechanism of action for this compound analogues could be identified. Research on other naphthyridine isomers, particularly the 1,8-naphthyridine (B1210474) core found in quinolone antibiotics, has established DNA gyrase and topoisomerase IV as primary bacterial targets. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. However, it is not scientifically sound to extrapolate these findings to the 2,6-naphthyridine (B1209661) scaffold without direct experimental evidence. The structural variations between these isomers can lead to significantly different biological activities and mechanisms.

Receptor Binding Affinities and Pharmacophore Elucidation

Similarly, there is a notable absence of published data on the receptor binding affinities of this compound analogues in the context of antimicrobial activity. While some research exists on 2,6-naphthyridine derivatives as inhibitors of human receptors like the Fibroblast Growth Factor Receptor 4 (FGFR4) for oncology applications, this does not shed light on their potential interactions with microbial targets.

Pharmacophore elucidation, a critical step in understanding the structure-activity relationships and designing new therapeutic agents, has not been described for antimicrobial this compound analogues. The development of a pharmacophore model requires a set of active compounds with known biological data, which appears to be unavailable for this specific chemical class in the antimicrobial field.

Potential Applications and Future Research Directions for 8ah 2,6 Naphthyridin 1 One

Emerging Therapeutic Potential of Naphthyridinone Scaffolds

The naphthyridinone core is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. This has led to the investigation of its derivatives for a multitude of therapeutic applications.

Anti-Cancer Agent Development

Naphthyridinone derivatives have emerged as a promising class of compounds in the development of novel anti-cancer agents. Their mechanisms of action are diverse, targeting various pathways involved in cancer cell proliferation and survival.

One area of investigation involves the development of 1,6-naphthyridin-2(1H)-one derivatives as potential inhibitors of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins that are essential for tumor cell growth and survival. nih.gov A series of novobiocin (B609625) analogs based on the 1,6-naphthyridin-2(1H)-one scaffold were synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines. nih.gov The most promising compounds from this series demonstrated the ability to induce the degradation of Hsp90 client proteins, highlighting their potential as Hsp90 inhibitors. nih.gov

Another significant target for naphthyridinone-based anti-cancer agents is tubulin. A series of substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and shown to exhibit significant cytotoxic effects against a variety of human tumor cell lines. cancer.gov The most potent of these compounds were found to inhibit tubulin polymerization at concentrations substoichiometric to the tubulin concentration, with effects comparable to potent antimitotic agents like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. cancer.gov One of the lead compounds also acted as a potent inhibitor of the binding of radiolabeled colchicine (B1669291) to tubulin, confirming its interaction with the tubulin protein. cancer.gov

Furthermore, naphthyridinone derivatives have been identified as selective and potent inhibitors of PKMYT1, a key regulator of the cell cycle. nih.govacs.orgx-mol.net Inhibition of PKMYT1 leads to mitotic catastrophe and cell death in cancer cells. Through structural modifications of a quinolinone hit, a series of naphthyridinone derivatives with enhanced potency and selectivity were developed. nih.govacs.org The optimized compounds demonstrated favorable oral pharmacokinetic profiles and significant in vivo antitumor efficacy in mouse models. nih.govacs.org

The structural features of the naphthyridinone scaffold, particularly the presence or absence of a C3-C4 double bond in 1,6-naphthyridin-2(1H)-ones, appear to influence their primary biological activity. mdpi.comnih.gov Compounds with a C3-C4 double bond have been predominantly associated with antitumor activity. mdpi.comnih.gov

Table 1: Examples of Naphthyridinone Derivatives with Anti-Cancer Activity

Compound ClassTargetMechanism of ActionReference
1,6-Naphthyridin-2(1H)-one analogsHsp90Inhibition of chaperone activity, degradation of client proteins nih.gov
2-Thienyl-1,8-naphthyridin-4-onesTubulinInhibition of tubulin polymerization cancer.gov
Naphthyridinone DerivativesPKMYT1Inhibition of cell cycle regulation nih.govacs.orgx-mol.net

Anti-Infective Compound Design (e.g., Antibacterial, Antifungal, Antimalarial, Anti-HIV)

The naphthyridine scaffold has a long history in the development of anti-infective agents, with nalidixic acid, a 1,8-naphthyridinone derivative, being one of the earliest quinolone antibiotics. nih.govdntb.gov.ua This has spurred further research into the potential of naphthyridinone derivatives against a wide range of pathogens.

Antibacterial Activity: Naphthyridinone derivatives have been extensively studied for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. nih.gov Numerous derivatives of 1,8-naphthyridinone have been synthesized and shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have demonstrated selective activity against Bacillus subtilis. nih.gov The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance this antibacterial activity. nih.gov Some naphthyridine derivatives, while not exhibiting direct antibacterial activity, have been shown to potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. mdpi.comnih.gov

Antifungal Activity: The antifungal potential of naphthyridinone derivatives has also been explored. Tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives substituted with a phthalimidoxy group have shown moderate antibacterial activity but strong antifungal efficacy against pathogens such as Aspergillus fumigatus. nih.gov Additionally, certain 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones have exhibited good antifungal activity. nih.gov

Antimalarial and Anti-HIV Activity: The broader class of naphthyridines has shown promise in the development of agents against malaria and HIV. nih.govnih.gov While direct studies on 8aH-2,6-naphthyridin-1-one for these specific applications are less common, the general anti-infective properties of the naphthyridine scaffold suggest a potential avenue for future research. For instance, some HIV protease inhibitors have been found to be effective against the malaria parasite, Plasmodium falciparum, suggesting that targeting proteases could be a viable strategy for developing dual-action agents. qimrb.edu.auqimrb.edu.au Given the structural diversity achievable with the naphthyridinone core, it is plausible that derivatives could be designed to inhibit key enzymes in these pathogens.

Table 2: Anti-Infective Potential of Naphthyridinone Scaffolds

ActivityPathogen ExamplesMechanism of ActionReference
AntibacterialBacillus subtilis, Escherichia coli, Staphylococcus aureusDNA gyrase inhibition nih.govmdpi.com
AntifungalAspergillus fumigatus, Candida albicansNot fully elucidated nih.gov
AntimalarialPlasmodium falciparumPotential for protease inhibition qimrb.edu.auqimrb.edu.au
Anti-HIVHuman Immunodeficiency VirusPotential for enzyme inhibition nih.gov

Cardiovascular Applications

Certain derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been investigated for their potential in treating cardiovascular diseases. mdpi.comnih.gov A key structural feature that appears to correlate with cardiovascular applications is the presence of a C3-C4 single bond within the naphthyridinone ring system. mdpi.com This contrasts with the C3-C4 double bond often associated with anti-cancer activity. mdpi.comnih.gov These compounds have been explored as novel cAMP PDE III inhibitors, which can lead to vasodilation and have potential applications in the treatment of heart failure and other cardiovascular conditions.

Applications in Materials Science and Photochemistry

Beyond their therapeutic potential, naphthyridinone scaffolds are also being explored for their utility in materials science and photochemistry, owing to their unique electronic and structural properties.

Ligand Design for Coordination Chemistry

The nitrogen atoms within the naphthyridine ring system make it an excellent scaffold for the design of ligands in coordination chemistry. wikipedia.org These ligands can coordinate with a variety of metal ions to form stable complexes with interesting structural and electronic properties. researchgate.net The syn disposition of the two nitrogen lone pairs in the 1,8-naphthyridine (B1210474) core, for example, makes it an ideal building block for creating binuclear metal complexes where two metal centers are held in close proximity. nih.gov This can facilitate metal-metal cooperativity in catalytic processes. Naphthyridine-based ligands can be either monodentate, binding through a single nitrogen atom, or bidentate, coordinating through both nitrogen atoms. researchgate.netlibretexts.org The specific coordination mode can be influenced by the metal ion and the other ligands present in the coordination sphere.

Development of Fluorescent Probes and Sensors

Naphthyridine derivatives have been shown to possess interesting photophysical properties, including fluorescence. nih.gov This has led to their investigation as potential fluorescent probes and sensors. These molecules can be designed to exhibit changes in their fluorescence emission upon binding to specific analytes, such as metal ions or biomolecules. The fluorescence properties, including quantum yield and lifetime, can be tuned by modifying the substituents on the naphthyridine ring. nih.gov This allows for the rational design of sensors with high sensitivity and selectivity for a particular target.

Optoelectronic Material Exploration (e.g., OLEDs)

The exploration of naphthyridine derivatives in materials science has revealed their promise as n-type (electron-transporting) organic semiconductors, a critical component in various organic electronic devices. researchgate.netgatech.edu The electron-deficient nature of the two nitrogen atoms within the fused pyridine (B92270) rings gives the naphthyridine core advantageous electronic properties. This intrinsic electron affinity is essential for efficient electron injection and transport in devices like Organic Light-Emitting Diodes (OLEDs).

Derivatives of the related 1,8-naphthyridine have been synthesized and shown to be effective n-type materials. researchgate.net These compounds exhibit high thermal stability, with decomposition temperatures often exceeding 380°C, and possess high electron affinities (2.79–3.00 eV). researchgate.net Such properties are crucial for the operational stability and longevity of OLED devices. When incorporated into OLEDs, these materials have demonstrated the ability to function as both emitters and electron transporters, leading to devices with good performance metrics, including high brightness and efficiency. researchgate.net For instance, single-layer OLEDs using 1,8-naphthyridine derivatives have achieved notable brightness and efficiency, emitting yellow to white-pink light. researchgate.net

Naphthyridine Isomer/DerivativePotential ApplicationKey PropertiesReference
1,8-Naphthyridine OligomersOLED Emitters & Electron TransportHigh thermal stability (Td > 380°C), high electron affinity (2.79–3.00 eV), high fluorescence quantum yields. researchgate.net
1,5-Naphthyridine-2,6-dionen-type Organic SemiconductorElectron-deficient core suitable for electron transport.
2,6-Naphthyridine-1,5-dioneOrganic Field-Effect Transistors (OFETs)Exhibits n-type or bipolar transport characteristics. semanticscholar.org
This compound(Prospective) OLEDs, OFETsExpected electron-deficient nature, potential for functionalization to tune optoelectronic properties.N/A

Catalytic Roles of Naphthyridinone Derivatives

Naphthyridine scaffolds have found significant utility as ligands in transition-metal catalysis. researchgate.netrsc.org Their rigid bicyclic structure and the presence of nitrogen atoms make them excellent chelating agents for various metal centers. Specifically, 1,8-naphthyridine-based ligands have been successfully employed in a range of catalytic processes, including reactions catalyzed by rhodium, iridium, ruthenium, copper, and nickel. researchgate.net These catalytic systems have enabled a variety of important organic transformations.

The incorporation of a carbonyl group, as in the naphthyridinone structure, can modulate the electronic properties of the ligand, potentially influencing the catalytic activity and selectivity of the corresponding metal complex. While the catalytic applications of the this compound isomer itself are yet to be explored, the broader family of naphthyridines provides a strong foundation for future research. rsc.org Investigations could involve synthesizing metal complexes of this compound derivatives and evaluating their performance in reactions such as cross-coupling, hydrogenation, and C-H activation. The steric and electronic environment around the metal center can be systematically varied by modifying the substituents on the naphthyridinone core, allowing for the development of highly specialized and efficient catalysts.

Advanced Methodologies for Naphthyridinone Research

The synthesis of the naphthyridine core and its derivatives has been an area of active research, leading to the development of numerous synthetic strategies. researchgate.net Traditional methods often involve cyclization reactions, such as the Skraup or Friedländer reactions. nih.gov However, modern organic synthesis has pushed towards more efficient and environmentally friendly techniques.

Advanced methodologies applicable to naphthyridinone research include:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. rsc.orgrsc.org MCRs have been successfully used to construct various naphthyridine scaffolds. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. derpharmachemica.comresearchgate.net An environmentally benign microwave-promoted method for the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile has been developed, showcasing the utility of this technology. derpharmachemica.comresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling : Reactions like Suzuki, Stille, and Buchwald-Hartwig aminations are powerful tools for functionalizing pre-formed naphthyridine rings, allowing for the creation of diverse libraries of compounds. nih.gov

C-H Functionalization : Direct functionalization of C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Ruthenium-catalyzed C-H/N-H annulation of fumaramides with alkynes has been shown to produce 2,6-naphthyridine-1,5-diones. researchgate.net

These advanced methods can be adapted and applied to the specific synthesis and functionalization of this compound, facilitating the rapid exploration of its chemical space and potential applications.

MethodologyDescriptionAdvantagesApplicable Isomer ExampleReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions.Rapid, efficient, environmentally friendly.2,6-Naphthyridine derpharmachemica.comresearchgate.net
Multicomponent Reactions (MCRs)One-pot reactions involving three or more reactants.High atom economy, structural diversity, efficiency.1,8-Naphthyridine rsc.org
Transition-Metal CatalysisC-H/N-H annulation and cross-coupling reactions (e.g., Buchwald-Hartwig).High selectivity, broad substrate scope.2,6-Naphthyridine-1,5-dione, 1,5-Naphthyridine researchgate.netnih.gov
Cyclization/Cycloaddition ReactionsClassic methods like Skraup, Gould-Jacobs, and Povarov reactions.Well-established, access to core structures.1,5-Naphthyridine nih.gov

Unexplored Biological Targets and Chemical Space for this compound

The naphthyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.net Derivatives have been investigated as anticancer agents, kinase inhibitors, and antimicrobials. researchgate.netmdpi.com This existing body of research provides a logical starting point for exploring the therapeutic potential of this compound.

Known activities of related isomers that suggest potential targets include:

Kinase Inhibition : Various naphthyridine and naphthyridinone isomers are potent kinase inhibitors. For instance, 2,6-naphthyridines have been developed as selective inhibitors of Protein Kinase C (PKC) isozymes and Fibroblast Growth Factor Receptor 4 (FGFR4), the latter being a promising target for hepatocellular carcinoma. nih.govnovartis.comresearchgate.net More recently, naphthyridinone derivatives have been identified as selective and potent inhibitors of PKMYT1, a key regulator of the cell cycle, with demonstrated antitumor efficacy. nih.gov

Anticancer Activity : Beyond specific kinase inhibition, 1,6-naphthyridin-2(1H)-ones have been designed as Hsp90 inhibitors, targeting a chaperone protein that is overexpressed in many cancers. nih.gov The 2,7-naphthyridone scaffold has been explored for developing MET and c-Kit/VEGFR-2 kinase inhibitors. researchgate.net

Antimicrobial Activity : The foundational naphthyridine, nalidixic acid (a 1,8-naphthyridinone), is a well-known antibacterial that inhibits DNA gyrase. mdpi.com This suggests that the 2,6-naphthyridinone core could be explored for novel antibacterial or antiviral agents, potentially targeting similar or different enzymes involved in pathogen replication. researchgate.net

The chemical space for this compound remains largely unexplored. Future research should focus on synthesizing a library of derivatives and screening them against a broad panel of biological targets, particularly those where related isomers have shown activity. Investigating novel targets, such as epigenetic enzymes or protein-protein interactions, could also uncover unique therapeutic opportunities for this specific scaffold. The development of new boron-containing naphthyridinone derivatives could also open up novel biological applications. digitellinc.com

Q & A

Q. How can AI/ML enhance the discovery of novel this compound-based therapeutics?

  • Answer : Implement generative adversarial networks (GANs) to design novel derivatives with predicted high bioactivity. Train models on:
  • PubChem/BioAssay data for structure-activity relationships.
  • Automated high-throughput screening (e.g., robotic liquid handling) to generate training datasets.
  • Transfer learning from related heterocycles (e.g., quinazolines) to improve prediction accuracy .

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